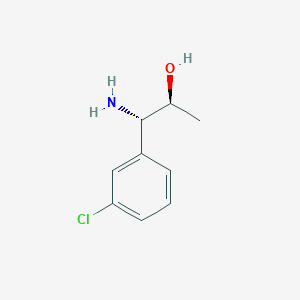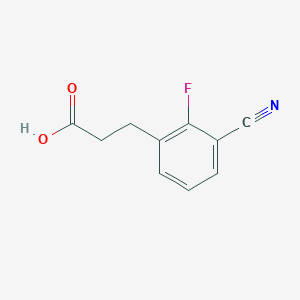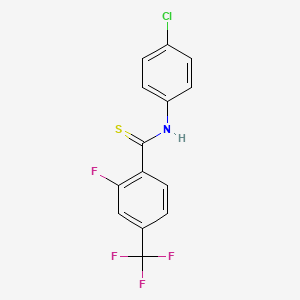
N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzothioamide core substituted with a 4-chlorophenyl group, a 2-fluoro group, and a 4-(trifluoromethyl) group. These substitutions confer distinct chemical and physical properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl isothiocyanate with 2-fluoro-4-(trifluoromethyl)aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Halogenating agents, nitrating agents, sulfuric acid, and acetic anhydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(4-Chlorophenyl)-3-(trifluoromethyl)benzamide: Similar structure but lacks the fluorine atom at the 2-position.
N-(4-Chlorophenyl)-2-(trifluoromethyl)benzothioamide: Similar structure but lacks the fluorine atom at the 2-position.
N-(4-Chlorophenyl)-2-fluoro-4-(methyl)benzothioamide: Similar structure but lacks the trifluoromethyl group.
Uniqueness
N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide is unique due to the presence of both the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C14H8ClF4NS |
|---|---|
分子量 |
333.73 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H8ClF4NS/c15-9-2-4-10(5-3-9)20-13(21)11-6-1-8(7-12(11)16)14(17,18)19/h1-7H,(H,20,21) |
InChIキー |
BRFKQPYZKWRMDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=S)C2=C(C=C(C=C2)C(F)(F)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



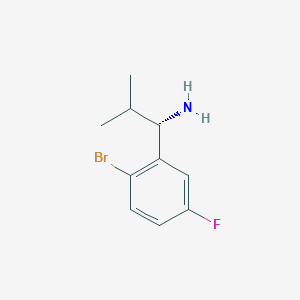
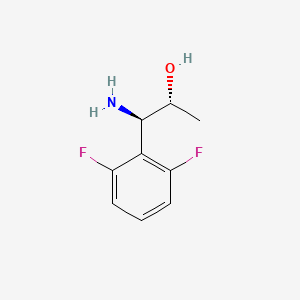

![(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055166.png)

![1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13055174.png)
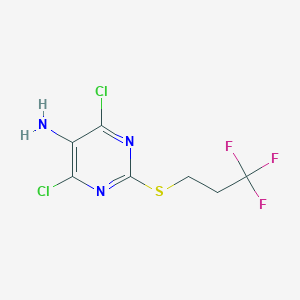
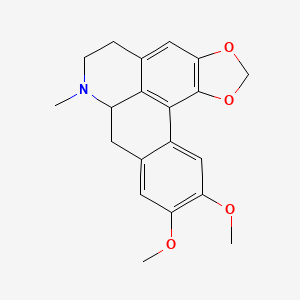
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13055192.png)
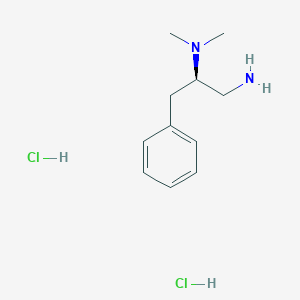
![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13055200.png)
